molecular formula C18H30FNOSi B3049544 (3S,4R)-3-(((Tert-butyldimethylsilyl)oxy)methyl)-4-(4-fluorophenyl)piperidine CAS No. 2098633-23-7

(3S,4R)-3-(((Tert-butyldimethylsilyl)oxy)methyl)-4-(4-fluorophenyl)piperidine

Cat. No.: B3049544
CAS No.: 2098633-23-7
M. Wt: 323.5
InChI Key: WNYSAAIULUEVSO-RDJZCZTQSA-N
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Description

“(3S,4R)-3-(((Tert-butyldimethylsilyl)oxy)methyl)-4-(4-fluorophenyl)piperidine” is a piperidine derivative featuring a 4-fluorophenyl group at the 4-position and a tert-butyldimethylsilyl (TBDMS)-protected hydroxymethyl group at the 3-position. The TBDMS group enhances the compound’s stability during synthetic processes, making it a critical intermediate in medicinal chemistry, particularly in the synthesis of G protein-coupled receptor kinase 2 (GRK2) inhibitors . Its stereochemistry (3S,4R) is essential for its biological interactions, as minor changes in configuration can drastically alter activity .

Properties

IUPAC Name

tert-butyl-[[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30FNOSi/c1-18(2,3)22(4,5)21-13-15-12-20-11-10-17(15)14-6-8-16(19)9-7-14/h6-9,15,17,20H,10-13H2,1-5H3/t15-,17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYSAAIULUEVSO-RDJZCZTQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CNCCC1C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1CNCC[C@H]1C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30FNOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901120517
Record name Piperidine, 3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-(4-fluorophenyl)-, (3S,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901120517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2098633-23-7
Record name Piperidine, 3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-(4-fluorophenyl)-, (3S,4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2098633-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-(4-fluorophenyl)-, (3S,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901120517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-(((Tert-butyldimethylsilyl)oxy)methyl)-4-(4-fluorophenyl)piperidine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions.

    Protection with TBDMS Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride in the presence of a base like imidazole.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-(((Tert-butyldimethylsilyl)oxy)methyl)-4-(4-fluorophenyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

(3S,4R)-3-(((Tert-butyldimethylsilyl)oxy)methyl)-4-(4-fluorophenyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (3S,4R)-3-(((Tert-butyldimethylsilyl)oxy)methyl)-4-(4-fluorophenyl)piperidine involves its interaction with specific molecular targets. The TBDMS group provides steric protection, while the fluorophenyl group can participate in π-π interactions and hydrogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of “(3S,4R)-3-(((Tert-butyldimethylsilyl)oxy)methyl)-4-(4-fluorophenyl)piperidine” can be elucidated by comparing it to related piperidine derivatives. Below is a detailed analysis:

Structural and Functional Comparison

Compound Name Structural Features Molecular Weight (g/mol) Biological Activity Key Applications References
(3S,4R)-3-(((TBDMS)oxy)methyl)-4-(4-fluorophenyl)piperidine TBDMS-protected hydroxymethyl, 4-fluorophenyl ~395.5 Synthetic intermediate GRK2 inhibitor synthesis
Paroxetine Benzodioxol-O-methyl, 4-fluorophenyl 329.37 SSRI (IC50: 0.1–1 nM for SERT) Depression, anxiety treatment
VM-2 Tosyl-O-methyl, 4-fluorophenyl ~423.5 Antitubercular lead (MIC: <10 µM) Medicinal chemistry research
VM-7 Trityloxy-O-methyl, 4-fluorophenyl ~547.7 Antitubercular lead Molecular modification studies
Compound 9b Cyanomethyl, TBDMS-O-methyl, 4-fluorophenyl 463.1 (M+1) GRK2 inhibition (IC50: ~50 nM) Kinase inhibitor optimization
Metabolite 1 Hydroxymethyl, 4-fluorophenyl 209.26 Environmental degradation product Environmental persistence studies

Key Differences and Research Findings

Role of Protecting Groups :

  • The TBDMS group in the target compound improves synthetic flexibility by shielding reactive hydroxyl groups during multi-step reactions. This contrasts with Paroxetine , where the benzodioxol moiety is integral to its serotonin reuptake inhibition .
  • VM-2 and VM-7 employ bulkier tosyl and trityloxy groups, respectively, which enhance antitubercular activity but reduce metabolic stability compared to the TBDMS derivative .

Biological Activity: Paroxetine exhibits potent SSRI activity due to its benzodioxol group, which facilitates π-π stacking with serotonin transporters (SERT). The TBDMS analog lacks this pharmacophore, rendering it inactive as an antidepressant but valuable as a synthetic precursor . Compound 9b, a cyanomethyl-substituted derivative, shows enhanced GRK2 inhibition (IC50: ~50 nM) compared to the parent compound, highlighting the impact of electron-withdrawing substituents on kinase binding .

Environmental and Metabolic Stability :

  • The hydroxymethyl metabolite (derived from Paroxetine degradation) is more reactive and environmentally persistent than the TBDMS-protected compound, underscoring the latter’s synthetic utility .

Stereochemical Specificity : All compared compounds retain the (3S,4R) configuration, which is critical for their biological interactions. For example, inversion of stereochemistry in Paroxetine reduces SSRI activity by >100-fold .

Biological Activity

The compound (3S,4R)-3-(((tert-butyldimethylsilyl)oxy)methyl)-4-(4-fluorophenyl)piperidine is a complex organic molecule notable for its structural features and potential biological applications. This article provides an in-depth exploration of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C23H38FNO3Si
  • Molecular Weight : 423.6 g/mol
  • IUPAC Name : tert-butyl (3S,4R)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)piperidine-1-carboxylate

The compound contains a piperidine ring substituted with a tert-butyl group, a tert-butyldimethylsilyl group, and a fluorophenyl group. The presence of the fluorine atom is particularly significant as it can influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to alterations in cellular signaling pathways, influencing physiological responses.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, affecting neurotransmitter systems.
  • Ion Channel Interaction : The compound may modulate ion channels, impacting cellular excitability and signaling.

Biological Activity and Case Studies

Research into the biological activity of this compound has revealed several interesting findings:

  • Antitumor Activity : Some studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against B16 melanoma cells, showing submicromolar cytotoxicity.
  • Neuropharmacological Effects : Given its structural similarity to known psychoactive compounds, there is potential for this compound to influence central nervous system activity. Preliminary studies suggest it may affect dopamine and serotonin pathways.
  • Antimicrobial Properties : The fluorophenyl substitution may enhance antimicrobial activity against certain bacterial strains.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with similar compounds is essential.

Compound NameStructural FeaturesBiological ActivityUnique Aspects
(3S,4R)-3-(((Tert-butyldimethylsilyl)oxy)methyl)-4-(4-chlorophenyl)piperidineChlorine instead of fluorineModerate cytotoxicityChlorine may alter binding affinity
tert-Butyl (3S,4R)-3-((tert-butyldimethylsilyl)oxy)methyl-4-(phenyl)piperidineNo halogen substitutionLow activityLacks enhanced reactivity due to halogen

Research Findings

Recent studies have focused on synthesizing enantiomerically pure forms of similar compounds to evaluate their biological activities more accurately. The absolute configuration has been shown to significantly influence pharmacological properties, making stereochemical purity crucial in drug design.

Key Findings:

  • Enantiomerically pure compounds often show distinct biological activities compared to their racemic mixtures.
  • The configuration can affect not only potency but also the mechanism of action at the molecular level.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R)-3-(((Tert-butyldimethylsilyl)oxy)methyl)-4-(4-fluorophenyl)piperidine
Reactant of Route 2
Reactant of Route 2
(3S,4R)-3-(((Tert-butyldimethylsilyl)oxy)methyl)-4-(4-fluorophenyl)piperidine

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